3-Hydroxyisoquinoline 3-Hydroxyisoquinoline Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid has been investigated by time-dependent density functional theory (TDDFT). Spectral and photo physical properties of 3-HIQ in various protic/aprotic solvents were studied. Phototautomerization of 3-HIQ has been reported. Oxo-hydroxy tautomerism and phototautomerism of 3-HIQ has been studied using the matrix-isolation technique.

Brand Name: Vulcanchem
CAS No.: 7651-81-2
VCID: VC21099529
InChI: InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
SMILES: C1=CC2=CC(=O)NC=C2C=C1
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

3-Hydroxyisoquinoline

CAS No.: 7651-81-2

Cat. No.: VC21099529

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyisoquinoline - 7651-81-2

Specification

Description Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid has been investigated by time-dependent density functional theory (TDDFT). Spectral and photo physical properties of 3-HIQ in various protic/aprotic solvents were studied. Phototautomerization of 3-HIQ has been reported. Oxo-hydroxy tautomerism and phototautomerism of 3-HIQ has been studied using the matrix-isolation technique.

CAS No. 7651-81-2
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 2H-isoquinolin-3-one
Standard InChI InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
Standard InChI Key GYPOFOQUZZUVQL-UHFFFAOYSA-N
SMILES C1=CC2=CC(=O)NC=C2C=C1
Canonical SMILES C1=CC2=CC(=O)NC=C2C=C1

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